2-(3-Isopropyl-1-pyrrolidinyl)ethylamine is a unique chemical compound characterized by its specific substitution pattern, which includes a pyrrolidine ring with an isopropyl group and an ethylamine chain. This structure imparts distinct chemical and biological properties, making it valuable in various scientific applications. It is primarily utilized as an intermediate in the synthesis of complex organic molecules and in biological studies related to enzyme interactions and metabolic pathways.
The compound is classified under amines and belongs to the category of substituted pyrrolidines. Its chemical structure can be represented by the molecular formula and has a CAS Registry Number of 34971-74-9. The compound has garnered attention for its potential applications in both chemistry and biology, particularly in the development of specialty chemicals and materials.
The synthesis of 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine typically involves the reaction between 3-isopropylpyrrolidine and ethylamine. This reaction can be conducted under controlled conditions, often requiring a catalyst to enhance yield and purity. The common methods include:
In industrial settings, large-scale reactors are employed to facilitate continuous flow processes, maximizing efficiency while maintaining quality control through automated monitoring systems .
The molecular structure of 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine features:
The compound's molecular weight is approximately 158.25 g/mol, with a melting point that varies based on purity and specific synthesis conditions. Its structural uniqueness contributes to its varied reactivity in chemical reactions.
2-(3-Isopropyl-1-pyrrolidinyl)ethylamine can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes. For example, oxidation may yield various amide products depending on the substrate used, while reduction can lead to secondary or tertiary amines .
The mechanism of action for 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. It may act as an agonist or antagonist, modulating the activity of these targets, which subsequently influences various biological pathways. The precise mechanism varies based on the context in which the compound is applied, including its role in enzyme interactions.
Relevant data indicate that its stability and reactivity make it suitable for various synthetic applications .
2-(3-Isopropyl-1-pyrrolidinyl)ethylamine has several significant applications:
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—has served as a foundational scaffold in medicinal chemistry since the mid-20th century. Its significance stems from several intrinsic biophysical properties: (1) Stereochemical versatility due to sp³-hybridized carbon atoms enabling diverse 3D orientations; (2) Enhanced bioavailability through modulation of basicity (pKa ~11 for pyrrolidine nitrogen), facilitating protonation under physiological conditions and improved solubility; and (3) Structural mimicry of proline and other endogenous neurotransmitters, allowing natural integration into biological systems [2]. Early applications focused on alkaloid extraction (e.g., nicotine, hygrine), but synthetic manipulation accelerated dramatically in the 1970s with advances in reductive amination and ring-closing metatheses, enabling tailored N-substitutions and stereocontrol [3].
Contemporary drug discovery exploits pyrrolidine’s conformational constraints to optimize target engagement. For instance, its puckered ring geometry reduces rotational freedom compared to linear amines, pre-organizing pharmacophores for receptor binding. This is exemplified by FDA-approved drugs like the antipsychotic risperidone (pyrrolidine as a piperazine bioisostere) and the cognition-enhancing drug donepezil [3]. The scaffold’s compatibility with N-alkylation, C-functionalization, and ring fusion further broadens its utility, as demonstrated by kappa-opioid agonists featuring N-ethylamine extensions (e.g., US6294557B1) [3] [5].
Table 1: Evolutionary Milestones in Pyrrolidine-Based Drug Development
Time Period | Key Innovations | Representative Therapeutics |
---|---|---|
1950–1970 | Natural alkaloid isolation | Cocaine, Nicotine |
1980–2000 | Stereoselective synthesis | Ropivacaine (local anesthetic) |
2000–Present | Sp³-rich fragment libraries & SAR optimization | Kappa-opioid agonists (e.g., US6294557B1) |
The introduction of a 3-isopropyl substituent on the pyrrolidine ring—as in 2-(3-Isopropyl-1-pyrrolidinyl)ethylamine—induces profound changes in molecular topology and bioactivity. This branched alkyl group acts through three interconnected mechanisms:
Steric Influence on Ring Conformation
The bulky isopropyl group (van der Waals volume ≈ 66.5 ų) locks the pyrrolidine into preferential pseudo-axial or pseudo-equatorial conformations via gauche effects. X-ray crystallography of analogues like 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride (CAS 19985-09-2) confirms chair-boat hybridization, reducing ring flexibility by ~40% compared to unsubstituted pyrrolidine [6]. This rigidity orients the C-2 and C-5 vectors toward specific spatial quadrants, optimizing the ethylamine sidechain for receptor docking. Computational studies (e.g., molecular dynamics) reveal that 3-isopropyl sterically blocks enzymatic oxidation at C-3/C-4 positions, enhancing metabolic stability [3].
Electron-Donating Effects and Basicity Modulation
The isopropyl group exhibits moderate +I (inductive) effects, elevating the pKa of the pyrrolidine nitrogen by 0.3–0.5 units compared to 3-H or 3-methyl analogues. This amplifies cationic character at physiological pH, strengthening ionic bonds with aspartate/glutamate residues in target proteins like κ-opioid receptors. Ab initio calculations confirm a 15% increase in electron density at the nitrogen versus 3-des-isopropyl derivatives [1] [5].
Lipophilicity and Membrane Permeation
The hydrophobic isopropyl moiety increases LogP by ~0.8 units (e.g., LogP = 1.27 for 1-Isopropyl-pyrrolidin-3-ylamine [6]), promoting passive diffusion across blood-brain barriers. This is critical for CNS-targeting agents like kappa agonists (Patent US6294557B1), where brain/plasma ratios correlate with isopropyl-induced LogP shifts [3] [5].
Table 2: Comparative Effects of Pyrrolidine C-3 Substituents
Substituent | Steric Volume (ų) | ΔpKa vs. H | ΔLogP vs. H | Biological Impact |
---|---|---|---|---|
-H | 0.0 | 0.0 | 0.0 | High flexibility, rapid metabolism |
-CH₃ | 23.7 | +0.2 | +0.4 | Moderate conformational bias |
-CH(CH₃)₂ | 66.5 | +0.4 | +0.8 | Enhanced rigidity, brain penetration |
-C₆H₅ | 82.9 | -0.1 | +1.2 | π-Stacking but reduced solubility |
Pharmacophore Accessibility in Kappa-Opioid Agonists
In κ-opioid ligands (e.g., US6294557B1), the 3-isopropyl group creates a "chiral wall" that directs the ethylamine sidechain into bioactive conformations resembling dynorphin A. SAR data from Patent US6294557B1 shows a 50-fold increase in binding affinity (Ki = 0.8 nM) for 3-isopropyl derivatives versus 3-methyl counterparts (Ki = 40 nM). Docking simulations illustrate optimal filling of a hydrophobic subpocket in the receptor’s extracellular loop [3] [5].
Synthetic Access: 3-Isopropylpyrrolidine precursors are typically synthesized via:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3